4,4'-Dinonyloxyazoxybenzene
Overview
Description
4,4'-Dinonyloxyazoxybenzene (DNOAB) is a synthetic aromatic compound that has been studied for its potential applications in scientific research. It is a hydrophobic, non-polar molecule that has been used in a variety of laboratory experiments. It has been studied for its ability to interact with proteins, lipids, and other biomolecules, and is of particular interest for its potential applications in the fields of drug development and biomedical research.
Scientific Research Applications
Non-aqueous Redox Flow Batteries
Dialkoxybenzene derivatives, due to their high open-circuit potentials and excellent electrochemical reversibility, are considered promising materials for use as catholytes in non-aqueous redox flow batteries. However, their chemical stability in the oxidized form is a concern. Innovations like bicyclic substitutions have been introduced to improve stability, highlighting the potential of 4,4'-Dinonyloxyazoxybenzene in similar applications (Jingjing Zhang et al., 2017).
Li-ion Battery Overcharge Protection
Dialkoxybenzene additives in lithium-ion batteries act as redox active shuttles, providing overcharge protection by undergoing a futile cycle of oxidation and reduction. This mechanism minimizes parasitic reactions and enhances battery safety and efficiency, suggesting a role for 4,4'-Dinonyloxyazoxybenzene in enhancing lithium-ion battery performance (Jingjing Zhang et al., 2018).
Antioxidant Activity Analysis
The study of antioxidants in various fields, including food engineering and medicine, is crucial. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests assess antioxidant activity based on chemical reactions, offering a framework for evaluating the antioxidant potential of compounds like 4,4'-Dinonyloxyazoxybenzene (I. Munteanu & C. Apetrei, 2021).
Organic Synthesis and Catalysis
The use of dialkoxybenzenes in organic synthesis, for example, in the synthesis of indazoles via synergistic rhodium/copper catalysis, showcases the versatility of these compounds in facilitating complex chemical reactions. This suggests a potential application for 4,4'-Dinonyloxyazoxybenzene in similar synthetic pathways (Qiang Wang & Xingwei Li, 2016).
properties
IUPAC Name |
(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHEFPNHRGGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404432 | |
Record name | 4,4'-Dinonyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dinonyloxyazoxybenzene | |
CAS RN |
25729-13-9 | |
Record name | 4,4'-Dinonyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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